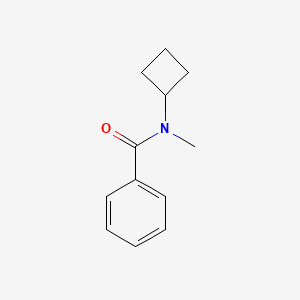
Triisopropoxychromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium (III) isopropoxide is an organometallic compound with the chemical formula Cr(OCH(CH₃)₂)₃. It is a coordination complex where chromium is in the +3 oxidation state, coordinated to three isopropoxide ligands. This compound is of significant interest due to its applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium (III) isopropoxide can be synthesized through the reaction of chromium (III) chloride with isopropanol in the presence of a base. The general reaction is as follows: [ \text{CrCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{Cr(OCH(CH}_3\text{)_2)_3} + 3 \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of chromium (III) isopropoxide often involves the use of chromium (III) chloride and isopropanol, similar to laboratory synthesis. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium (III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states or elemental chromium.
Substitution: The isopropoxide ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products Formed
Oxidation: Chromium (VI) compounds.
Reduction: Chromium (II) compounds or elemental chromium.
Substitution: Chromium complexes with different ligands.
Applications De Recherche Scientifique
Chromium (III) isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium compounds and as a catalyst in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of diabetes management.
Industry: It is used in the production of advanced materials, including coatings and nanomaterials.
Mécanisme D'action
The mechanism by which chromium (III) isopropoxide exerts its effects involves coordination chemistry. The chromium center can interact with various substrates, facilitating reactions through coordination and activation of the substrates. In biological systems, it may interact with proteins and enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium (III) chloride: Another chromium (III) compound with different ligands.
Chromium (III) acetate: Similar coordination complex with acetate ligands.
Chromium (III) nitrate: Chromium (III) complex with nitrate ligands.
Uniqueness
Chromium (III) isopropoxide is unique due to its specific ligand environment, which imparts distinct reactivity and properties compared to other chromium (III) compounds. Its isopropoxide ligands make it particularly useful in organic synthesis and materials science applications.
Propriétés
Formule moléculaire |
C9H24CrO3 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
chromium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Cr/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clé InChI |
CQTPLALLRNCENQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


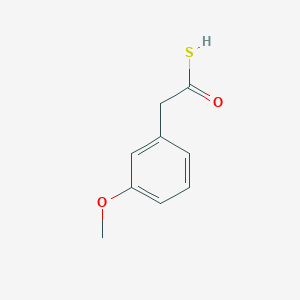
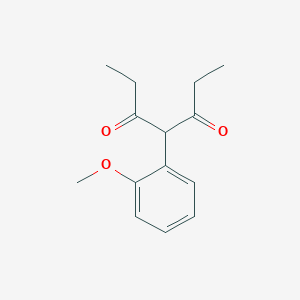
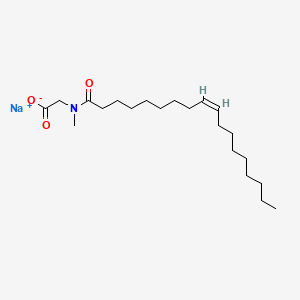

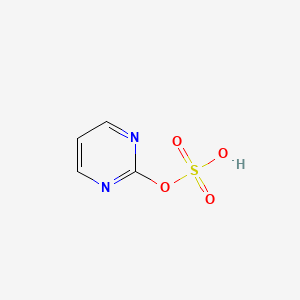

![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
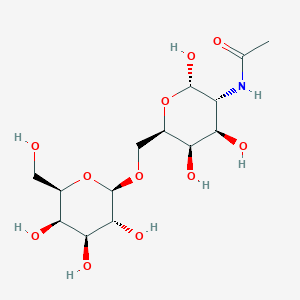
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
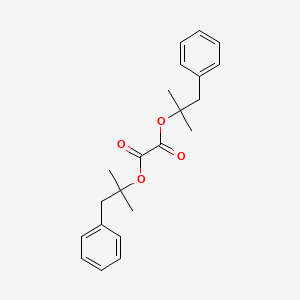
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
